molecular formula C11H10BF3N2O2 B8711188 (2-(1-methyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)phenyl)boronic acid

(2-(1-methyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)phenyl)boronic acid

Cat. No. B8711188
M. Wt: 270.02 g/mol
InChI Key: SRDRFMWOZUMSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(1-methyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H10BF3N2O2 and its molecular weight is 270.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(1-methyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(1-methyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-(1-methyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)phenyl)boronic acid

Molecular Formula

C11H10BF3N2O2

Molecular Weight

270.02 g/mol

IUPAC Name

[2-(2-methylpyrazol-3-yl)-4-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C11H10BF3N2O2/c1-17-10(4-5-16-17)8-6-7(11(13,14)15)2-3-9(8)12(18)19/h2-6,18-19H,1H3

InChI Key

SRDRFMWOZUMSQM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)C2=CC=NN2C)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An 250 mL round-bottom flask was charged with 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole (Intermediate F) (2.956 g, 9.69 mmol), diethyl ether (74.5 mL), and triisopropyl borate (2.70 mL, 11.63 mmol). The flask was cooled to −78° C. for 10 min, after which butyllithium (2.5M in hexanes) (4.65 mL, 11.63 mmol) was added dropwise. The mixture was stirred for 30 min, and then warmed to room temperature. A 2N aq. NaOH solution (100 mL) was added, and the resulting biphasic mixture was stirred vigorously for 1 h. The mixture was diluted with water, and the layers separated. The ethereal layer was extracted with water (twice) and the water layers were combined and washed with diethyl ether. The ether layers were back-extracted once more, and all aqueous layers combined and acidified to a pH of about 2 with 6N aq. HCl to give a clear solution. The aqueous layer was extracted with ethyl acetate (twice), and the combined organics were dried over sodium sulfate, filtered and concentrated. The residue was concentrated from DCM to give (2-(1-methyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)phenyl)boronic acid (2.36 g, 8.74 mmol) as a yellow solid. m/z (ESI) 271.2 (M+H)+.
Quantity
2.956 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
74.5 mL
Type
solvent
Reaction Step One
Quantity
4.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

An 250-mL round-bottom flask was charged with 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole (2.956 g, 9.69 mmol), diethyl ether (74.5 ml), and triisopropyl borate (2.70 ml, 11.63 mmol). The flask was cooled to −78° C. for 10 minutes, after which butyllithium (2.5M in hexanes) (4.65 ml, 11.63 mmol) was added dropwise. The mixture was stirred for 30 min, then warmed to room temperature. A 2N aq. NaOH solution (100 mL), and the resulting biphasic mixture was stirred vigorously for 1 h. The mixture was diluted with water, and the layers separated. The ethereal layer was extracted with water (2×) and the water layers were combined, and washed with diethyl ether. The ether layers were back-extracted once more, and all aqueous layers combined and acidified to about pH 2 with 6N aq HCl to give a clear solution. The aqueous layer was extracted with ethyl acetate (2×), and the combined organics were dried over sodium sulfate, filtered and concentrated. The residue was concentrated from DCM to give (2-(1-methyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)phenyl)boronic acid (2.36 g, 8.74 mmol, 90% yield) as a yellow solid. m/z (ESI) 271.2 (M+H)+.
Quantity
2.956 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
74.5 mL
Type
solvent
Reaction Step One
Quantity
4.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.